molecular formula C18H25N5O2 B5014812 6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

Katalognummer B5014812
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: DJQGDYCQKMKUCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as MRS 2179, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by ADP and plays a key role in platelet aggregation. In recent years, MRS 2179 has gained attention in the scientific community due to its potential use in the treatment of thrombotic disorders.

Wirkmechanismus

6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide 2179 works by selectively blocking the P2Y1 receptor. This receptor is activated by ADP, which is released from platelets during the formation of a blood clot. When the receptor is activated, it triggers a signaling cascade that ultimately leads to platelet aggregation. By blocking the receptor, this compound 2179 prevents this signaling cascade from occurring and inhibits platelet aggregation.
Biochemical and Physiological Effects:
This compound 2179 has been shown to effectively block the P2Y1 receptor in vitro and in vivo. In animal studies, this compound 2179 was found to inhibit platelet aggregation and reduce the formation of blood clots. Additionally, this compound 2179 was found to have minimal effects on other platelet receptors, suggesting that it may have a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide 2179 is its selectivity for the P2Y1 receptor. This allows for targeted inhibition of platelet aggregation without affecting other platelet functions. However, one limitation of this compound 2179 is its relatively low potency compared to other P2Y1 receptor antagonists. This may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several future directions for research on 6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide 2179. One area of interest is the development of more potent P2Y1 receptor antagonists. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 2179 for the treatment of thrombotic disorders. Finally, the potential use of this compound 2179 in combination with other antiplatelet agents is an area of ongoing research.

Synthesemethoden

6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide 2179 can be synthesized using a multi-step process. The first step involves the reaction of 3-propyl-5-isoxazolemethanol with 6-bromonicotinic acid to form the corresponding ester. This ester is then reacted with 4-methylpiperazine to form the final product, this compound 2179.

Wissenschaftliche Forschungsanwendungen

6-(4-methyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide 2179 has been extensively studied for its potential use in the treatment of thrombotic disorders. Thrombosis is the formation of a blood clot within a blood vessel, which can lead to serious health complications such as stroke and heart attack. The P2Y1 receptor is known to play a key role in platelet aggregation, which is a critical step in the formation of blood clots. By blocking this receptor, this compound 2179 has the potential to prevent the formation of blood clots and reduce the risk of thrombotic events.

Eigenschaften

IUPAC Name

6-(4-methylpiperazin-1-yl)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-3-4-15-11-16(25-21-15)13-20-18(24)14-5-6-17(19-12-14)23-9-7-22(2)8-10-23/h5-6,11-12H,3-4,7-10,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQGDYCQKMKUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.